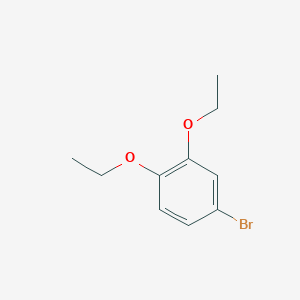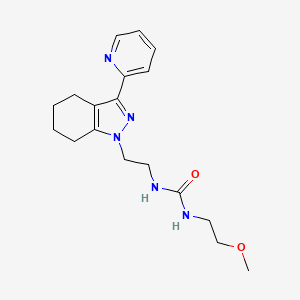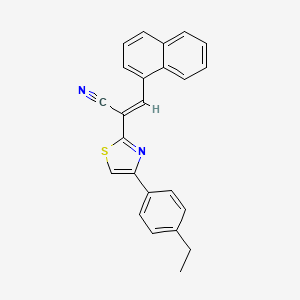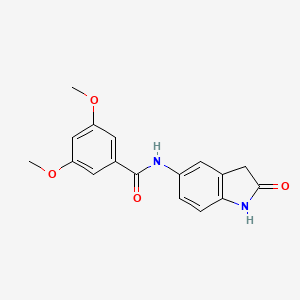
4-Bromo-1,2-diethoxybenzene
概要
説明
4-Bromo-1,2-diethoxybenzene is a chemical compound with the CAS Number: 53207-08-2 . It has a molecular weight of 245.12 .
Molecular Structure Analysis
The molecular formula of 4-Bromo-1,2-diethoxybenzene is C8H9BrO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There is a study on the reaction of 4-bromo-1,2-dimethylbenzene with various nucleophiles via aryne reaction . This might provide some insights into the chemical reactions involving 4-Bromo-1,2-diethoxybenzene.Physical And Chemical Properties Analysis
4-Bromo-1,2-diethoxybenzene is a liquid at 20 degrees Celsius . It has a molecular weight of 217.06 .科学的研究の応用
Lithium-Ion Batteries
4-Bromo-1,2-diethoxybenzene has been studied as a bifunctional electrolyte additive for lithium-ion batteries. Research by Zhang Qian-y (2014) in the Chinese Journal of Power Sources found that this additive can electrochemically polymerize to form a protective film in batteries, offering overcharge protection and enhancing fire retardancy without affecting normal battery performance (Zhang Qian-y, 2014).
Organic Synthesis
The compound is a valuable precursor in organic synthesis, particularly for reactions involving benzynes. Diemer, Leroux, and Colobert (2011) in the European Journal of Organic Chemistry described methods for synthesizing various derivatives of 1,2-dibromobenzenes, highlighting its significance in organic transformations (Diemer, Leroux, & Colobert, 2011).
Liquid Crystals
Bertini et al. (2003) in the Journal of Carbohydrate Chemistry explored the use of derivatives of 4-Bromo-1,2-diethoxybenzene in the synthesis of chiral liquid crystals. The study indicated the influence of phenyl substituents on the mesogenic properties of these crystals (Bertini et al., 2003).
Polymer Synthesis
Research by Miura, Hirota, Moto, and Yamada (1999) in Macromolecules presented a method involving 4-Bromo-1,2-diethoxybenzene for synthesizing functionalized alkoxyamine initiators, which are used in the controlled radical polymerization of various monomers to form block copolymers (Miura, Hirota, Moto, & Yamada, 1999).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, and use personal protective equipment as required .
作用機序
Target of Action
The primary target of 4-Bromo-1,2-diethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes an electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway involved in the action of 4-Bromo-1,2-diethoxybenzene is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring, allowing it to undergo substitution reactions rather than addition .
Result of Action
The result of the action of 4-Bromo-1,2-diethoxybenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate .
Action Environment
The action of 4-Bromo-1,2-diethoxybenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment could potentially interfere with the electrophilic aromatic substitution process .
特性
IUPAC Name |
4-bromo-1,2-diethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKULZGZUNDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-diethoxybenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)
![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3015848.png)
![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)
![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3015852.png)

![9-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015856.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)
![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)



![3-(2-Chlorophenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3015867.png)